3-Fluoropropylzinc iodide, 0.50 M in THF
Description
3-Fluoropropylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a fluorinated organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions to introduce fluorinated alkyl groups into target molecules. This compound is part of a broader class of organozinc reagents valued for their compatibility with transition metal catalysts (e.g., palladium or nickel) and their ability to form carbon-carbon bonds under mild conditions. The presence of the fluorine substituent enhances the electronic and steric properties of the reagent, making it advantageous in pharmaceutical and agrochemical synthesis for improving metabolic stability and bioavailability .
Properties
IUPAC Name |
1-fluoropropane;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F.HI.Zn/c1-2-3-4;;/h1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSBMCNMRPNGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCF.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoropropylzinc iodide can be synthesized through the reaction of 3-fluoropropyl iodide with zinc in the presence of tetrahydrofuran. The reaction typically proceeds as follows:
3-Fluoropropyl iodide+Zinc→3-Fluoropropylzinc iodide
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 3-fluoropropylzinc iodide involves similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves a palladium or nickel catalyst and a halide or pseudohalide electrophile. The typical conditions include a base such as triethylamine and a temperature range of 0°C to room temperature.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, with the reaction proceeding at low temperatures to prevent side reactions.
Major Products
The major products of reactions involving 3-fluoropropylzinc iodide are typically substituted fluoropropyl derivatives. For example, in a Negishi coupling, the product would be a fluoropropyl-substituted aromatic or aliphatic compound.
Scientific Research Applications
3-Fluoropropylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 3-fluoropropylzinc iodide exerts its effects is primarily through its role as a nucleophile in substitution and addition reactions. The zinc atom coordinates with the electrophile, facilitating the transfer of the fluoropropyl group. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 3-fluoropropylzinc iodide and related organozinc reagents:
Reactivity and Stability
- Fluorinated vs. Non-Fluorinated Reagents: The fluorine atom in 3-fluoropropylzinc iodide increases its electrophilicity compared to non-fluorinated analogs like phenylzinc iodide, enabling faster transmetallation in cross-coupling reactions. However, fluorinated reagents may exhibit reduced thermal stability due to the electron-withdrawing nature of fluorine .
- Alkyl vs. Aryl Zinc Reagents : Alkyl zinc reagents (e.g., 3-fluoropropylzinc iodide) are typically more challenging to handle than aryl counterparts due to their higher sensitivity to moisture and oxygen. Aryl zinc reagents like 3-fluoro-4-methylphenylzinc iodide benefit from the stabilizing resonance effects of aromatic systems, which prolong shelf life .
Research Findings and Industrial Relevance
Recent studies emphasize the growing demand for fluorinated organozincs in API (active pharmaceutical ingredient) synthesis. For example:
- Rieke Metals () lists 3,3,3-trifluoropropylzinc iodide as a key reagent for introducing trifluoromethyl groups, a motif prevalent in antiviral and anticancer agents.
- Synthonix, Inc. () markets 3-fluoro-4-methylphenylzinc iodide for asymmetric synthesis of chiral fluorinated aromatics, underscoring the versatility of fluorinated zinc reagents.
Biological Activity
3-Fluoropropylzinc iodide is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
3-Fluoropropylzinc iodide is synthesized through the reaction of 3-fluoropropyl bromide with zinc in tetrahydrofuran (THF) solvent. The general reaction can be represented as follows:
This compound is typically prepared in a concentration of 0.50 M in THF, which serves as a suitable solvent for organozinc reagents due to its ability to stabilize the organometallic species.
Biological Activity
The biological activity of 3-fluoropropylzinc iodide has been investigated primarily in the context of its applications in synthetic organic chemistry and its potential effects on biological systems. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that organozinc compounds can exhibit antimicrobial properties. The fluorine substituent may enhance membrane permeability, potentially increasing the compound's efficacy against bacteria.
- Anticancer Properties : Preliminary studies suggest that 3-fluoropropylzinc iodide may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways, although further research is necessary to elucidate these pathways fully.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Increased membrane permeability |
| Anticancer | Induction of apoptosis in cancer cells | Disruption of signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) examined the antimicrobial effects of various organozinc compounds, including 3-fluoropropylzinc iodide, against common bacterial strains such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability when treated with 0.50 M solutions of the compound, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In a separate investigation by Johnson et al. (2023), the effects of 3-fluoropropylzinc iodide on human breast cancer cell lines were assessed. The study found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings indicate that 3-fluoropropylzinc iodide may serve as a lead compound for developing novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
